molecular formula C35H58O9 B1667706 バフィロマイシンA1 CAS No. 88899-55-2

バフィロマイシンA1

カタログ番号 B1667706
CAS番号: 88899-55-2
分子量: 622.8 g/mol
InChIキー: XDHNQDDQEHDUTM-AWBIQFRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Bafilomycin A1 exerts its effects by specifically inhibiting the V-ATPase enzyme. This enzyme is responsible for pumping protons (H+) across cellular membranes, thereby acidifying intracellular compartments. By inhibiting V-ATPase, bafilomycin A1 prevents the acidification of lysosomes and other organelles, disrupting cellular processes such as autophagy and endocytosis . At higher concentrations, it also affects P-type ATPases, which have a phosphorylated transitional state .

Safety and Hazards

Bafilomycin A1 is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .

将来の方向性

Autophagy is implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . As such, small molecule autophagy modulators like bafilomycin A1 are in great demand, both for their ability to act as tools to better understand this essential process and as potential therapeutics .

生化学分析

Biochemical Properties

Bafilomycin A1 targets both early and late stages of the autophagy pathway . It activates mammalian target of rapamycin signaling and disassociates the Beclin 1-Vps34 complex, inhibiting the formation of autolysosomes . Bafilomycin A1 also targets mitochondria and induces caspase-independent apoptosis .

Cellular Effects

Bafilomycin A1 has been shown to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It also induces the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptotic cell death .

Molecular Mechanism

The molecular basis of V-ATPase inhibition by bafilomycin A1 involves six bafilomycin A1 molecules binding to the c-ring . One bafilomycin A1 molecule engages with two subunits and disrupts the interactions between the c-ring and subunit, thereby preventing proton translocation .

Temporal Effects in Laboratory Settings

It is known that bafilomycin A1 targets both autophagy and apoptosis pathways .

Dosage Effects in Animal Models

The effects of bafilomycin A1 at different dosages in animal models have not been fully explored. It is known that bafilomycin A1 specifically targets leukemia cells while sparing normal cells in primary cells from pediatric patients with B-cell acute lymphoblastic leukemia .

Metabolic Pathways

Bafilomycin A1 inhibits V-type H+ ATPases, which acidify endo-lysosomes . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that bafilomycin A1 is an inhibitor of vacuolar H±ATPase .

Subcellular Localization

It is known that bafilomycin A1 inhibits the lysosomal V-ATPase to prevent its acidification .

準備方法

Synthetic Routes and Reaction Conditions: Bafilomycin A1 is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions to produce the compound, followed by extraction and purification using techniques such as liquid-liquid extraction and high-speed counter-current chromatography .

Industrial Production Methods: An efficient strategy for the industrial production of bafilomycin A1 involves the use of a three-phase solvent system (n-hexane–ethyl acetate–acetonitrile–water) for liquid-liquid extraction, followed by high-speed counter-current chromatography for purification. This method allows for the removal of hydrophobic and hydrophilic impurities, resulting in a high-purity product .

化学反応の分析

Types of Reactions: Bafilomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Bafilomycin A1 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

類似化合物との比較

Bafilomycin A1 belongs to a family of macrolide antibiotics known as bafilomycins. Similar compounds include:

  • Bafilomycin B1
  • Bafilomycin C1
  • Bafilomycin D
  • Bafilomycin E

These compounds share a similar 16-membered lactone ring structure and exhibit comparable biological activities. bafilomycin A1 is unique in its potent inhibition of V-ATPase and its extensive use in research applications .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of bafilomycin A1 involves a series of reactions that include the formation of the macrocyclic ring, introduction of the side chains, and the final deprotection step.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "L-valine", "L-proline", "L-lysine", "L-aspartic acid", "L-serine", "L-threonine", "L-tyrosine", "L-alanine", "L-arginine", "L-cysteine", "L-glutamic acid", "L-histidine", "L-isoleucine", "L-methionine", "L-tryptophan", "L-phenylglycine", "5-bromo-6-demethyl-6-deoxy-tetracycline", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "palladium on carbon", "sodium borohydride", "sodium cyanoborohydride", "magnesium sulfate", "sodium hydroxide", "acetic anhydride", "acetic acid", "tetrahydrofuran", "methanol", "ethyl acetate", "chloroform", "hexanes" ], "Reaction": [ "Formation of the macrocyclic ring: The macrocyclic ring is formed by reacting L-phenylalanine, L-leucine, L-valine, L-proline, L-lysine, L-aspartic acid, L-serine, L-threonine, L-tyrosine, L-alanine, L-arginine, L-cysteine, L-glutamic acid, L-histidine, L-isoleucine, and L-methionine with 5-bromo-6-demethyl-6-deoxy-tetracycline using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents in tetrahydrofuran.", "Introduction of the side chains: The side chains are introduced by reacting the macrocyclic ring with L-phenylglycine using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents in tetrahydrofuran.", "Final deprotection step: The final deprotection step involves the reduction of the ketone group using sodium borohydride or sodium cyanoborohydride in methanol, followed by the removal of the protecting groups using sodium hydroxide in acetic acid. The product is then purified using a combination of ethyl acetate, chloroform, and hexanes." ] }

CAS番号

88899-55-2

分子式

C35H58O9

分子量

622.8 g/mol

IUPAC名

16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1

InChIキー

XDHNQDDQEHDUTM-AWBIQFRSSA-N

異性体SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

正規SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

外観

Solid powder

その他のCAS番号

116764-51-3

ピクトグラム

Irritant

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Bafilomycin A1;  NSC 381866;  NSC-381866;  NSC381866.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bafilomycin A1
Reactant of Route 2
bafilomycin A1
Reactant of Route 3
bafilomycin A1
Reactant of Route 4
bafilomycin A1
Reactant of Route 5
bafilomycin A1
Reactant of Route 6
bafilomycin A1

Q & A

Q1: What is the primary target of bafilomycin A1?

A1: Bafilomycin A1 is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.

Q2: How does bafilomycin A1 interact with its target?

A2: Bafilomycin A1 binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.

Q3: What are the downstream effects of bafilomycin A1 treatment on cells?

A3: By inhibiting V-ATPase activity, bafilomycin A1 disrupts numerous cellular processes reliant on proper organelle acidification, including:

  • Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].
  • Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].
  • Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].
  • Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].
  • Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].

Q4: What is the molecular formula and weight of bafilomycin A1?

A4: The molecular formula of bafilomycin A1 is C35H58O9, and its molecular weight is 622.8 g/mol.

Q5: Is there any spectroscopic data available for bafilomycin A1?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of bafilomycin A1 [].

Q6: What is known about the ADME properties of bafilomycin A1?

A6: The current research primarily focuses on bafilomycin A1's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.

Q7: What are the main in vitro applications of bafilomycin A1?

A7: Bafilomycin A1 is widely used in cell-based assays to:

  • Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].
  • Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].
  • Study endosomal pathways: Bafilomycin A1 helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].
  • Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].

Q8: What in vivo evidence supports the potential therapeutic applications of bafilomycin A1?

A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for bafilomycin A1:

  • Cancer therapy: Bafilomycin A1 has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].
  • Bone-related disorders: Studies suggest bafilomycin A1 can inhibit bone resorption and tooth eruption [].
  • Pain management: In a rat model of glaucoma, bafilomycin A1, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。